4-(5-(2-Ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
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Overview
Description
4-(5-(2-Ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that includes both furan and pyridine rings
Preparation Methods
The synthesis of 4-(5-(2-Ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with furfural, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like bromine, leading to the formation of brominated derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetic acid and chloroform, and catalysts such as aluminum chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-(2-Ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(5-(2-Ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 4-(5-(2-Ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile stands out due to its unique combination of furan and pyridine rings. Similar compounds include:
- 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 2-(2-Ethoxyphenyl-5-sulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
CAS No. |
853312-17-1 |
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Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[5-(2-ethoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H19N3O2/c1-4-25-18-8-6-5-7-15(18)19-9-10-20(26-19)21-16(11-22)13(2)24-14(3)17(21)12-23/h5-10,21,24H,4H2,1-3H3 |
InChI Key |
SMJFBFUQNNYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C#N)C)C)C#N |
Origin of Product |
United States |
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